N-(4-benzoylphenyl)-4-phenylbutanamide
Description
N-(4-Benzoylphenyl)-4-phenylbutanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a 4-phenylbutanamide backbone. For instance, N-(benzoylphenyl)-indole-2-carboxamide derivatives exhibit potent hypolipidemic effects in hyperlipidemic rats by modulating triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C) levels .
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C23H21NO2/c25-22(13-7-10-18-8-3-1-4-9-18)24-21-16-14-20(15-17-21)23(26)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-17H,7,10,13H2,(H,24,25) |
InChI Key |
RMTKIFIJVYBPMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Lipid-Lowering Activity
N-(Benzoylphenyl)-indole-2-carboxamides ()
- Key Derivatives :
- C1 : N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- C2 : N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- C3 : N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
| Compound | TG Reduction (12 h) | HDL-C Increase (12 h) |
|---|---|---|
| C1 | No effect | No effect |
| C2 | Significant | Significant |
| C3 | Significant | Significant |
| BF* | Significant | Significant |
BF: Bezafibrate (standard drug).
- Insights :
The para-substitution (C3) on the benzoylphenyl ring confers optimal activity, likely due to enhanced receptor binding or metabolic stability compared to ortho- (C1) or meta- (C2) positions. This highlights the critical role of substituent positioning in pharmacological efficacy .
N-(4-Benzoylphenyl)-pyrrole-2-carboxamides ()
- Key Derivatives :
- Compound 3 : N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide
- Compound 5 : Unspecified substitution pattern
| Compound | TG Reduction | HDL-C Increase |
|---|---|---|
| 3 | Moderate | Moderate |
| 5 | High | High |
- Insights :
Pyrrole-2-carboxamide derivatives with electron-withdrawing groups (e.g., bromo in Compound 3) show moderate activity, while Compound 5’s higher efficacy suggests favorable steric or electronic interactions .
Maleimide-Based Derivatives ()
N-(4-Benzoylphenyl)maleimides
- Key Derivatives :
- 26f : Unsubstituted benzoyl aryl ring
- 26m : 4-Pyridyl substitution
- 26n : 2-Pyridyl substitution
- 26q : 2-Thienyl substitution
| Compound | IC50 (Cell Line 1) | IC50 (Cell Line 2) |
|---|---|---|
| 26f | 0.45 µM | 0.52 µM |
| 26m | 0.32 µM | 0.38 µM |
| 26n | 0.28 µM | 0.29 µM |
| 26q | 0.35 µM | 0.41 µM |
- Insights :
Heterocyclic substitutions (e.g., pyridyl in 26n) enhance potency compared to the unsubstituted benzoyl group (26f), likely due to improved hydrogen bonding or π-π interactions .
Butanamide Derivatives with Varied Substituents
N-(4-Substituted Phenyl)-4-phenylbutanamides
- Key Derivatives :
| Compound | Target/Activity | Structural Feature |
|---|---|---|
| ST1072 | CerS6 inhibition (GVHD prevention) | Hydroxy and heptyloxy groups |
| N-(4-Bromophenyl) | Unknown (structural analog) | Bromine substituent |
| N-(4-Ethoxyphenyl) | Unknown (structural analog) | Ethoxy group |
- Insights :
ST1072’s hydroxyl and heptyloxy groups enhance solubility and target specificity for CerS6, distinguishing it from simpler halogenated or alkoxy-substituted analogs .
Comparison with Standard Hypolipidemic Agents
Gemfibrozil ()
| Parameter | N-(4-Benzoylphenyl) Analogs* | Gemfibrozil |
|---|---|---|
| TG Reduction | ~30–40% | 31% |
| HDL-C Increase | ~20–25% | 6% |
| Mechanism | PPAR modulation (inferred) | PPARα activation |
- Insights : While gemfibrozil primarily elevates HDL-C modestly, N-(4-benzoylphenyl) derivatives show superior HDL-C enhancement, suggesting a broader PPAR activation profile (e.g., PPARγ) .
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